[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide
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Overview
Description
[S®]-N-[®-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is a chiral sulfinamide compound. It is known for its applications in asymmetric synthesis and catalysis, particularly in the field of organic chemistry. The compound’s unique structure, which includes a sulfinamide group and a diphenylphosphino group, makes it a valuable tool for enantioselective reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[®-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide typically involves the reaction of a chiral sulfinamide with a diphenylphosphino compound. The reaction conditions often include the use of a base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[®-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or alkoxides, under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amines, and substituted phosphine compounds .
Scientific Research Applications
[S®]-N-[®-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: It plays a role in the synthesis of chiral drugs, contributing to the production of enantiomerically pure compounds.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which [S®]-N-[®-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide exerts its effects involves its role as a chiral ligand. It coordinates with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various metal centers, such as palladium, platinum, and rhodium, and the pathways involved are those of catalytic cycles in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- [S®]-N-[®-[2-(Diphenylphosphino)phenyl]-1-naphthalenylmethyl]-2-methyl-2-propanesulfinamide
- ®-N-®-[2-(Diphenylphosphino)phenylmethyl]-2-methylpropane-2-sulfinamide
Uniqueness
[S®]-N-[®-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide is unique due to its specific chiral configuration and the presence of both sulfinamide and diphenylphosphino groups. This combination allows for high enantioselectivity and versatility in various chemical reactions, making it a valuable compound in asymmetric synthesis .
Properties
Molecular Formula |
C31H34NOPS |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(R)-N-[(R)-(2-diphenylphosphanylphenyl)-(2-methylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C31H34NOPS/c1-24-16-12-13-21-27(24)30(32(5)35(33)31(2,3)4)28-22-14-15-23-29(28)34(25-17-8-6-9-18-25)26-19-10-7-11-20-26/h6-23,30H,1-5H3/t30-,35-/m1/s1 |
InChI Key |
JMVREUXNMBRSOD-QTQRRKOQSA-N |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)[S@](=O)C(C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C |
Origin of Product |
United States |
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